molecular formula C12H22O11 B7799096 Sucrose CAS No. 92004-84-7

Sucrose

Cat. No.: B7799096
CAS No.: 92004-84-7
M. Wt: 342.30 g/mol
InChI Key: CZMRCDWAGMRECN-UGDNZRGBSA-N
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Description

Sucrose, commonly known as table sugar or cane sugar, is a disaccharide composed of glucose and fructose. It is a naturally occurring carbohydrate found in many plants, particularly in sugarcane and sugar beets. This compound is widely used as a sweetener in food and beverages due to its pleasant taste and solubility in water .

Mechanism of Action

Target of Action

Sucrose, a nonreducing disaccharide composed of glucose and fructose , primarily targets various enzymes and receptors in organisms. For instance, it interacts with the Taste receptor type 1 member 2 in humans, which is responsible for the sweet taste perception . It also targets enzymes like Beta-glucosidase and Amylosucrase , which are involved in carbohydrate metabolism .

Mode of Action

This compound acts as a substrate for various enzymes. For example, in the presence of the enzyme invertase , this compound is hydrolyzed into glucose and fructose . This reaction is reversible and plays a crucial role in energy storage and transport in plants . In the context of pain management in infants, this compound stimulates the endogenous opioid system in the brain, providing an analgesic effect .

Biochemical Pathways

This compound participates in several biochemical pathways. It is involved in This compound fermentation , where it is broken down into glucose and fructose, which are then converted into ethanol and carbon dioxide . In plants, this compound is synthesized from the precursors UDP-glucose and fructose 6-phosphate, catalyzed by the enzyme this compound-6-phosphate synthase .

Pharmacokinetics

Instead, it is hydrolyzed into glucose and fructose in the small intestine before absorption .

Result of Action

The hydrolysis of this compound results in glucose and fructose, which are then absorbed and used in various metabolic processes to produce energy . In the context of pain management, the administration of this compound leads to a reduction in short-term pain and distress during minor procedures in infants .

Action Environment

Environmental factors can influence the action of this compound. For instance, in plants, this compound acts as a transport carbohydrate, moving carbon from the site of photosynthesis to other parts of the plant . In food preservation, this compound acts as a preservative by creating a high osmotic pressure environment that inhibits the growth of microorganisms .

Biochemical Analysis

Biochemical Properties

Sucrose plays a crucial role in various biochemical reactions. It is involved in the synthesis of starch and cellulose, which are essential for plant structure and energy storage. This compound interacts with several enzymes, including this compound synthase and this compound phosphate synthase . This compound synthase catalyzes the reversible conversion of this compound and UDP (uridine diphosphate) into fructose and UDP-glucose, while this compound phosphate synthase catalyzes the formation of this compound-6-phosphate from fructose-6-phosphate and UDP-glucose. These interactions are vital for the regulation of this compound levels in plant tissues and the overall carbon partitioning within the plant.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plants, this compound acts as a signaling molecule that regulates the expression of genes involved in photosynthesis, carbohydrate metabolism, and stress responses . This compound also affects cell division and differentiation, particularly in developing tissues such as fruits and seeds. In animal cells, this compound is metabolized into glucose and fructose, which are then utilized in glycolysis and the citric acid cycle to produce energy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and transporters. This compound synthase and this compound phosphate synthase are key enzymes that mediate the synthesis and breakdown of this compound . Additionally, this compound transporters facilitate the movement of this compound across cell membranes, ensuring its distribution to various tissues. This compound can also influence gene expression by acting as a signaling molecule that modulates the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal conditions, but it can be hydrolyzed into glucose and fructose by the enzyme invertase . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of energy metabolism and gene expression. In vitro and in vivo studies have demonstrated that this compound can influence the growth and development of plant tissues over extended periods.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and serves as an energy source. At high doses, this compound can lead to adverse effects such as insulin resistance, obesity, and metabolic syndrome . Threshold effects have been observed, where moderate increases in this compound intake can lead to significant changes in metabolic parameters. Toxic effects are typically associated with excessive consumption of this compound over prolonged periods.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis, the citric acid cycle, and the pentose phosphate pathway . In plants, this compound is synthesized in the cytoplasm and transported to various tissues for storage or utilization. Enzymes such as this compound synthase and this compound phosphate synthase play critical roles in the regulation of this compound metabolism. This compound can also affect metabolic flux by modulating the activity of key enzymes and altering the levels of metabolites.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . This compound transporters facilitate the movement of this compound across cell membranes, ensuring its delivery to various tissues. In plants, this compound is transported from source tissues (e.g., leaves) to sink tissues (e.g., roots, fruits) via the phloem. This transport is essential for the allocation of energy and carbon resources within the plant.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, vacuoles, and plastids . The subcellular localization of this compound can affect its activity and function. For example, this compound stored in vacuoles can be readily mobilized for energy production during periods of high demand. Targeting signals and post-translational modifications can direct this compound to specific compartments, ensuring its proper distribution and utilization within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sucrose is primarily obtained from natural sources rather than synthesized in laboratories. the extraction and purification processes are crucial. The extraction involves crushing sugarcane or sugar beets to extract the juice, which is then purified and crystallized to produce refined this compound .

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Water and sucrase enzyme.

    Combustion: Oxygen and heat.

    Dehydration: Sulfuric acid.

Major Products Formed:

    Hydrolysis: Glucose and fructose.

    Combustion: Carbon dioxide and water.

    Dehydration: Carbon and water.

Comparison with Similar Compounds

    Glucose: A monosaccharide that is a component of sucrose.

    Fructose: Another monosaccharide component of this compound.

    Lactose: A disaccharide composed of glucose and galactose.

    Maltose: A disaccharide composed of two glucose molecules.

Uniqueness of this compound:

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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InChI

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1
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InChI Key

CZMRCDWAGMRECN-UGDNZRGBSA-N
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Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
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Molecular Formula

C12H22O11
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Related CAS

25702-74-3
Record name Polysucrose
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DSSTOX Substance ID

DTXSID2021288
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Molecular Weight

342.30 g/mol
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Physical Description

Sucrose appears as white odorless crystalline or powdery solid. Denser than water., Other Solid; Water or Solvent Wet Solid, Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.]; [NIOSH], Solid, WHITE SOLID IN VARIOUS FORMS., Hard, white, odorless crystals, lumps, or powder., Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.]
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Boiling Point

Decomposes (NTP, 1992), decomposes, Decomposes
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 0.5 ml water, 170 ml alcohol, about 100 ml methanol. Moderately sol in glycerol, pyridine., Very soluble in water, methanol; slightly soluble in ethanol; insoluble in ethyl ether., water solubility = 2.12X10+6 mg/l @ 25 °C, 2100.0 mg/mL, Solubility in water, g/100ml at 25 °C: 200, 200%
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Density

1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5805 g/cu cm @ 17 °C, 1.6 g/cm³, 1.59
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx)
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Color/Form

Monoclinic sphenoidal crystals, crystalline masses, blocks, or powder, Hard, white ... crystals, lumps, or powder ...

CAS No.

57-50-1
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sucrose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000258
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name SUCROSE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1507
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name SUCROSE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/420
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Sucrose
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/WN632EA0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

320 to 367 °F (decomposes) (NTP, 1992), 185.5 °C, 320-367 °F (decomposes), 320-367 °F (Decomposes)
Record name SUCROSE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/12695
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sucrose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02772
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SUCROSE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/500
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sucrose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000258
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name SUCROSE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/420
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Sucrose
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0574.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.